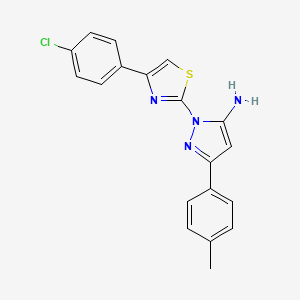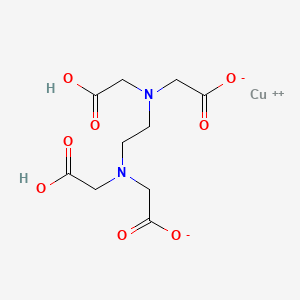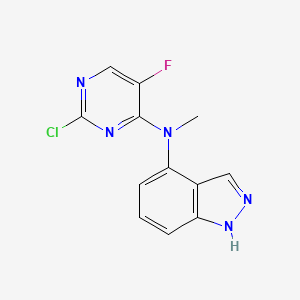![molecular formula C17H12N2O5 B14173193 3,3a(2)-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] CAS No. 19747-15-0](/img/structure/B14173193.png)
3,3a(2)-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] is a chemical compound with the molecular formula C17H12N2O5 It is a derivative of benzoxazolone, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] typically involves the reaction of benzoxazolone derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of benzoxazolone with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-(1-Oxo-1,3-propanediyl)bis[1,3-benzothiazol-2(3H)-one]
- 2,2’-{1,5-Pentanediylbis[oxy(3-oxo-3,1-propanediyl)]}bis[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinium]
Uniqueness
3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] is unique due to its specific structural features and the presence of benzoxazolone moieties. These features confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
19747-15-0 |
|---|---|
Formule moléculaire |
C17H12N2O5 |
Poids moléculaire |
324.29 g/mol |
Nom IUPAC |
3-[3-oxo-3-(2-oxo-1,3-benzoxazol-3-yl)propyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C17H12N2O5/c20-15(19-12-6-2-4-8-14(12)24-17(19)22)9-10-18-11-5-1-3-7-13(11)23-16(18)21/h1-8H,9-10H2 |
Clé InChI |
JOXVYIMPLRNFCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)N3C4=CC=CC=C4OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


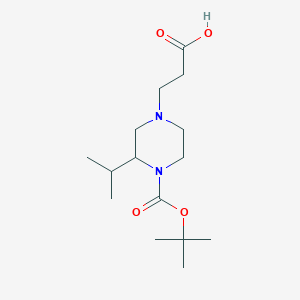
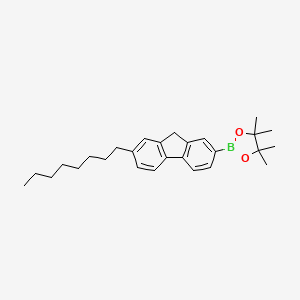
![4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14173126.png)
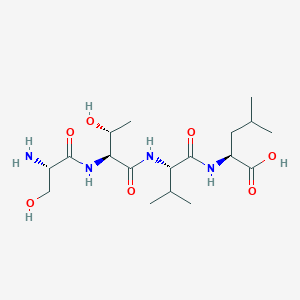
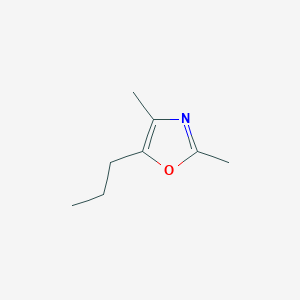
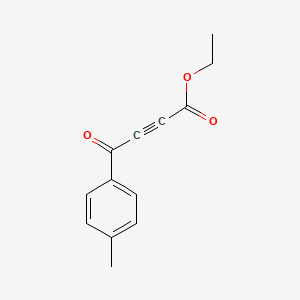
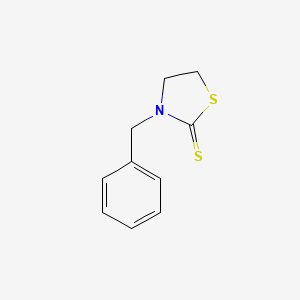

![2-(2-Methyl-allyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14173164.png)
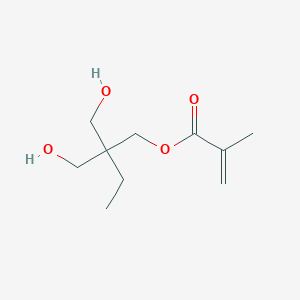
![1'-(thiophen-2-ylcarbonyl)-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14173170.png)
